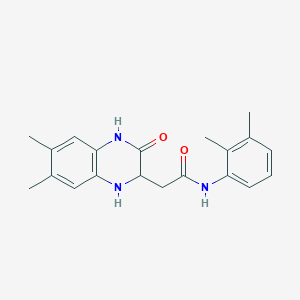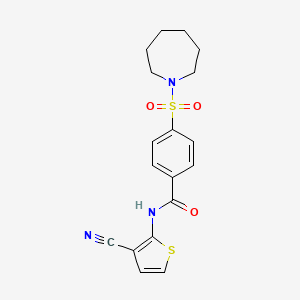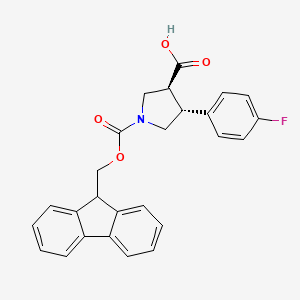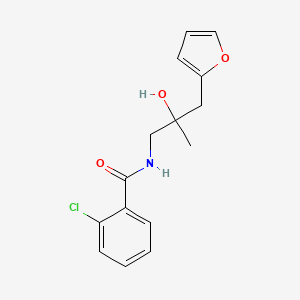
N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a member of the nicotinamide family and is known for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes such as DNA replication, cell cycle regulation, and apoptosis. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP. It has also been shown to reduce inflammation by inhibiting the activity of certain cytokines and chemokines. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for the research on N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail and identify new targets for its inhibition. Additionally, it may be possible to modify the structure of this compound to improve its potency and specificity towards certain enzymes and proteins.
Méthodes De Synthèse
The synthesis method of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the reaction of 6-bromonicotinic acid and 2-amino-6-methylpyridine in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then refluxed for several hours to obtain the desired product in high yield.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has various applications in scientific research. It has been used as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and metabolic disorders. It has also been used as a biochemical tool to study the mechanism of action of various enzymes and proteins.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-2-4-16(20-13)21-18(22)15-5-6-17(19-11-15)24-12-14-7-9-23-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJJOLBWKAZMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)
![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)
![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)



![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)

